tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate: is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the annulation of a pyridine ring to a thiazole ring. This can be achieved through various synthetic techniques, including the reaction of thiazole or thiazolidine derivatives with pyridine precursors under specific conditions . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the fused bicyclic scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as crystallization from ethanol can be employed to purify the final product . The use of automated synthesis and high-throughput screening can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazolo[4,5-c]pyridine derivatives, while substitution reactions can introduce new functional groups onto the scaffold .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: Its structural features make it a promising candidate for the design of molecules with specific biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a building block for the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridine rings can engage in various interactions with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: These derivatives also feature a thiazole ring fused to another heterocycle and have been studied for their medicinal properties.
Uniqueness: tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl and chloro groups. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H15ClN2O2S |
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Molecular Weight |
274.77 g/mol |
IUPAC Name |
tert-butyl 2-chloro-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H15ClN2O2S/c1-11(2,3)16-10(15)14-5-4-8-7(6-14)13-9(12)17-8/h4-6H2,1-3H3 |
InChI Key |
CWOWWYQVBOZUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)Cl |
Origin of Product |
United States |
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